Hederagenin

Description

This compound has been reported in Rosa laevigata, Dipsacus inermis, and other organisms with data available.

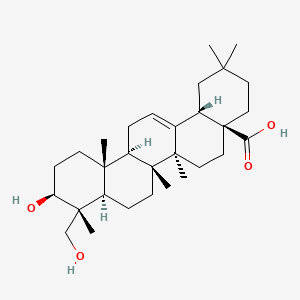

structure in 1st source

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOYMURMZNDHNS-MYPRUECHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029412 | |

| Record name | Hederagenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-99-6 | |

| Record name | Hederagenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hederagenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hederagenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hederagenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,4α)-3,23-dihydroxyolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEDERAGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQF57J8212 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hederagenin: A Technical Guide to Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hederagenin, a pentacyclic triterpenoid (B12794562) saponin (B1150181) aglycone with significant therapeutic potential. This compound has garnered substantial interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2] This document details its primary natural sources, distribution within the plant kingdom, quantitative data, established experimental protocols for its isolation and analysis, and its modulation of key cellular signaling pathways.

Natural Sources and Distribution

This compound is widely distributed throughout the plant kingdom, typically occurring as saponin glycosides from which it can be liberated via hydrolysis.[1] The primary and most commercially practical sources are from the Araliaceae and Sapindaceae families.[1][3]

Primary Sources:

-

Hedera helix (Common Ivy): As the plant from which this compound derives its name, common ivy is one of the most well-known sources.[4][5] The leaves are particularly rich in this compound-based saponins (B1172615), primarily hederacoside C and alpha-hederin (B1665267).[5]

-

Sapindus spp. (Soapnut): Several species within the Sapindus genus, notably S. mukorossi and S. saponaria, are rich sources.[3][5] The highest concentrations are found in the fruit husks (pericarp).[5] this compound also serves as a chemotaxonomic marker for the Sapindaceae family.[1][3]

Secondary and Notable Sources:

-

Chenopodium quinoa (Quinoa): The seeds of this food crop contain a high concentration of saponins, including this compound glycosides, primarily in the seed coat.[1][2][3] This makes quinoa a practical and edible source.

-

Fructus Akebiae: The fruit of Akebia quinata is used in traditional Chinese medicine and is a significant source of this compound.[2][3] Some commercial extracts are standardized to contain high percentages of this compound.[6]

-

Ranunculaceae Family: Several species within this family, such as Clematis mandshurica (roots and rhizomes) and Nigella glandulifera (seeds), have been identified as containing this compound.[1][7] Notably, the seeds of Nigella glandulifera are reported to have the highest content.[7]

-

Other Sources: this compound has also been isolated from the leaves of Cyclocarya paliurus (sweet tea tree) and various species within the Gypsophila and Acanthophyllum genera.[2][5]

The following diagram illustrates the distribution of this compound across major plant families and representative species.

Quantitative Data on this compound Content

The concentration of this compound and its parent saponins varies significantly depending on the plant species, the part of the plant used, growing conditions, and harvest time.[5] The following table summarizes available quantitative data from the literature.

| Plant Family | Species | Plant Part | Compound Measured | Concentration / Content | Reference(s) |

| Amaranthaceae | Chenopodium quinoa | Seeds (edible portion) | Total Saponins (as glycosides) | 307.8–465 mg per 100 g dry weight | [1][3][8] |

| Chenopodium quinoa ("bitter") | Seeds | Total Sapogenins | 4.7 to 11.3 g per kg dry matter | [9] | |

| Araliaceae | Hedera helix | Spray-dried leaf extract | Total Triterpene Saponins | 17.6% | [10] |

| Lardizabalaceae | Akebia quinata | Fructus Akebiae Extract | This compound | ~90% of the extract | [6] |

| Sapindaceae | Sapindus mukorossi | Fruit Husks | This compound | High content (specific value not cited) | [1][4] |

| Ranunculaceae | Nigella glandulifera | Seeds | This compound | Highest reported content (specific value not cited) | [7] |

Experimental Protocols

The isolation and quantification of this compound involve a multi-step process, beginning with extraction from the plant matrix, followed by purification and analysis. As this compound often exists as a glycoside, a hydrolysis step is typically required to obtain the free aglycone.

Extraction Methodologies

Traditional Solvent Extraction: This is the most common approach, where dried and powdered plant material is subjected to extraction with an organic solvent.[5]

-

Protocol:

-

Maceration/Percolation: The ground plant material (e.g., leaves, fruit husks) is repeatedly macerated or percolated with a solvent such as 95% (v/v) ethanol (B145695) or methanol (B129727).[5][11][12]

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.[5]

-

Modern Extraction Techniques: To improve efficiency and reduce solvent use, modern techniques have been developed.

-

Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to enhance mass transfer from the plant matrix to the solvent.[5] Optimal conditions for Hedera helix have been reported as 80% ethanol, a 1:20 (w:v) plant-to-solvent ratio, at 50°C for 60 minutes.[13]

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.[5]

-

Supercritical Fluid Extraction (SFE): Uses supercritical CO₂ as a solvent, offering high selectivity and leaving no toxic residues. This method is particularly useful for preserving the structural integrity of the compound.[5]

Hydrolysis of Saponin Glycosides

To obtain this compound (the aglycone) from its naturally occurring saponin glycosides, acid hydrolysis is necessary.

-

Protocol:

-

The crude ethanolic extract is refluxed in an acidic solution.[12][14]

-

A common method involves using a mixture of ethanol and an acid (e.g., 1.5–4N HCl or H₂SO₄) at a material-to-liquid ratio of 1:6 to 1:12 ( kg/L ).[14]

-

The mixture is heated under reflux for 3 to 5 hours until the reaction is complete.[14]

-

After cooling, the reaction mixture is filtered. The resulting precipitate, which is the crude this compound, is washed with water until neutral.[12][14]

-

Purification and Isolation

Crude this compound is purified using various chromatographic techniques.

-

Column Chromatography: This is a widely used method for purification.[5]

-

Stationary Phase: Silica gel or reversed-phase C18 material is commonly employed.[5]

-

Mobile Phase: A gradient of solvents, such as hexane, ethyl acetate (B1210297), and methanol, is used to elute fractions.[5]

-

-

Recrystallization: The purified fractions can be further refined by recrystallization from a suitable solvent like methanol or ethanol.[5]

-

Centrifugal Partition Chromatography (CPC): This liquid-liquid chromatography technique avoids solid supports, preventing irreversible sample adsorption. It has been successfully used to isolate high-purity α-hederin (a this compound glycoside) from Hedera helix crude extracts using a two-phase solvent system of n-hexane–ethyl acetate–methanol–water.[15]

Quantification and Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical methods for the precise quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used.[10]

-

Mobile Phase: A gradient elution system is common. For example, a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphoric acid or ammonium (B1175870) acetate solution) can be used.[10]

-

Detection: UV detection is often performed at a low wavelength, such as 205 nm or 210 nm, due to the lack of a strong chromophore in the this compound structure.[10][15]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity for quantifying this compound in complex biological matrices like plasma or tissue.[16][17]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used, monitoring the deprotonated molecule [M-H]⁻ at m/z 471.3.[17][18]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high specificity, tracking the transition of a precursor ion to a specific product ion.[17][19] For this compound, the precursor and product ion are often the same (m/z 471.3 → 471.3) due to its stable structure.[17]

-

The general workflow for obtaining and analyzing this compound is visualized below.

Core Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating multiple key intracellular signaling pathways. Its ability to influence pathways involved in inflammation and cell survival makes it a promising candidate for drug development, particularly in oncology and inflammatory diseases.[2][20]

-

Inhibition of Pro-inflammatory Pathways: this compound has been shown to suppress the activation of the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways.[2][7] By inhibiting these cascades, this compound reduces the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4]

-

Modulation of Cell Survival Pathways: The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been found to inhibit the PI3K/Akt signaling pathway in various cancer cell lines, leading to decreased proliferation and the induction of apoptosis.[1][2][21]

-

Induction of Oxidative Stress in Cancer Cells: In a therapeutically advantageous paradox, this compound can function as a pro-oxidant within cancer cells. It achieves this by inhibiting the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[2][22][23] This pathway is a primary defense mechanism that cancer cells use to combat oxidative stress. By suppressing it, this compound increases levels of reactive oxygen species (ROS), leading to apoptosis in cancer cells, including those resistant to conventional chemotherapy.[4][22][24]

The following diagram illustrates the interplay between this compound and these critical cellular pathways.

References

- 1. Current knowledge and development of this compound as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Current knowledge and development of this compound as a promising medicinal agent: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03666G [pubs.rsc.org]

- 4. Pharmacological overview of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. salispharm.com [salispharm.com]

- 6. The extracts of Fructus Akebiae, a preparation containing 90% of the active ingredient this compound: serotonin, norepinephrine and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An updated review of the pharmacological effects and potential mechanisms of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]

- 11. researchgate.net [researchgate.net]

- 12. revistadechimie.ro [revistadechimie.ro]

- 13. researchgate.net [researchgate.net]

- 14. CN102633857A - Extraction method of this compound - Google Patents [patents.google.com]

- 15. Highly pure alpha-hederin from Hedera helix leaves isolated by centrifugal partition chromatography | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 16. Determination of asperosaponin VI and its active metabolite this compound in rat tissues by LC-MS/MS: application to a tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous determination of asperosaponin VI and its active metabolite this compound in rat plasma by liquid chromatography-tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ukm.my [ukm.my]

- 19. mdpi.com [mdpi.com]

- 20. Recent Progress in Health Benefits of this compound and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Current Progress of this compound and Its Derivatives for Disease Therapy (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Induces Apoptosis in Cisplatin-Resistant Head and Neck Cancer Cells by Inhibiting the Nrf2-ARE Antioxidant Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. This compound Induces Apoptosis in Cisplatin-Resistant Head and Neck Cancer Cells by Inhibiting the Nrf2-ARE Antioxidant Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Hederagenin: A Technical Guide to its Discovery, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederagenin, a pentacyclic triterpenoid (B12794562) sapogenin, has a rich history rooted in natural product chemistry, dating back to its discovery in the mid-19th century. Initially isolated from English ivy (Hedera helix), it has since been identified in a variety of other plant species and has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the early methods of its isolation and characterization, and contrasting them with modern analytical techniques. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action and therapeutic potential. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, providing the foundational knowledge necessary for future research and application of this promising natural compound.

Discovery and Historical Context

This compound was first discovered in 1849 by L. Posselt, who isolated it from the seeds of English ivy (Hedera helix)[1]. However, Posselt was unable to obtain a pure substance and named the impure mixture "hederic acid"[1]. For many decades that followed, the true chemical nature of this compound remained elusive, with further research in the early 20th century by scientists such as van der Haar, Kitasato, and Ruzicka being instrumental in its structural elucidation. It was through their collective efforts that the pentacyclic triterpenoid structure of this compound was ultimately determined.

Initially, this compound was also known by other names such as caulosapogenin and melanthigenin, reflecting its isolation from different plant sources before its common identity was established[2]. Today, it is recognized as a prominent aglycone in numerous saponins (B1172615) and serves as a chemotaxonomic marker for plants in the Sapindaceae family[2].

Physicochemical Properties

This compound is a white, odorless crystalline powder with a bitter taste. Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Systematic Name | (3β)-3,23-dihydroxyolean-12-en-28-oic acid | [2] |

| Molecular Formula | C₃₀H₄₈O₄ | [1][2] |

| Molecular Weight | 472.710 g/mol | [1][3] |

| Melting Point | 331–333 °C | [2] |

| Solubility | Highly insoluble in water; slightly soluble in methanol (B129727) and ethanol (B145695). | [2] |

Experimental Protocols

The methodologies for isolating and characterizing this compound have evolved significantly from the classical techniques of the 19th and early 20th centuries to the sophisticated analytical methods employed today.

Historical Isolation and Characterization Protocol (Early 20th Century)

The following protocol is a representative summary of the techniques that would have been used in the early 20th century to isolate and characterize this compound, based on the general understanding of natural product chemistry of that era.

Objective: To isolate and purify this compound from Hedera helix leaves.

Methodology:

-

Extraction:

-

Dried and finely powdered leaves of Hedera helix were subjected to exhaustive extraction with a hot solvent, typically ethanol or methanol, in a Soxhlet apparatus for several hours to extract the saponin (B1150181) glycosides.

-

-

Saponin Precipitation:

-

The alcoholic extract was concentrated under reduced pressure. The resulting crude saponin mixture was often precipitated by the addition of a less polar solvent, such as ether.

-

-

Acid Hydrolysis:

-

The crude saponin precipitate was subjected to acid hydrolysis to cleave the sugar moieties from the aglycone (this compound). This was typically achieved by refluxing the saponin mixture with a dilute mineral acid, such as 2-5% sulfuric acid or hydrochloric acid, in an aqueous or alcoholic solution for several hours.

-

-

Aglycone Isolation:

-

After hydrolysis, the reaction mixture was cooled, and the precipitated crude this compound was collected by filtration.

-

-

Purification:

-

The crude this compound was purified by repeated recrystallization from solvents such as ethanol, methanol, or acetic acid. The purity was assessed by examining the crystalline form under a microscope and by determining the melting point. A sharp and constant melting point was considered an indicator of purity.

-

-

Characterization:

-

Elemental Analysis: The empirical formula was determined by combustion analysis to ascertain the percentage composition of carbon and hydrogen.

-

Derivative Formation: The presence of hydroxyl and carboxyl functional groups was confirmed by the formation of derivatives, such as acetyl and methyl esters, respectively. The melting points of these derivatives were also used as a means of characterization.

-

Optical Rotation: The specific rotation of a solution of the purified compound was measured using a polarimeter, which was a key physical constant for characterizing chiral molecules like this compound.

-

Modern Isolation and Analysis Protocol

Modern techniques offer significantly improved efficiency, resolution, and sensitivity for the isolation and analysis of this compound.

Objective: To extract and quantify this compound from Hedera helix leaves using modern analytical techniques.

Methodology:

-

Extraction:

-

100g of dried Hedera helix leaves are immersed in 90% (v/v) ethanol for two hours.

-

Reflux extraction is performed three times with 3000 mL of 90% ethanol for two hours each time.

-

The extracts are combined and filtered.

-

The filtrate is concentrated by rotary evaporation to obtain a crude extract[4].

-

-

Acid Hydrolysis:

-

The crude extract is mixed with a 30-fold volume of an acid hydrolysate solution consisting of 95% ethanol and hydrochloric acid (final concentration of HCl is 7% and ethanol is 50%).

-

The mixture is heated at 80°C for three hours to induce acid hydrolysis[4].

-

-

Purification (Solid-Phase Extraction - SPE):

-

The hydrolyzed extract is dissolved in 20% methanol in water.

-

The solution is loaded onto a C18 SPE column.

-

The column is washed with a stepwise gradient of increasing methanol concentration (e.g., 20%, 40%, 60%, 80%, 100% methanol) to elute fractions with different polarities.

-

Fractions containing this compound are collected.

-

-

Analysis and Quantification (HPLC):

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm[5].

-

Quantification: this compound is quantified by comparing the peak area of the sample to a standard curve generated from a certified this compound reference standard.

-

-

Structural Confirmation (LC-MS/MS and NMR):

-

LC-MS/MS: The identity of this compound is confirmed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) by comparing the retention time and the fragmentation pattern of the parent ion with that of a reference standard.

-

NMR: For definitive structural elucidation, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure of the isolated compound.

-

Biological Activity and Signaling Pathways

This compound has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects[2][6][7]. These biological activities are attributed to its ability to modulate various intracellular signaling pathways.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response, most notably the NF-κB, PI3K/Akt, and MAPK pathways[1][7]. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins[6][7].

Anti-tumor Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anti-tumor mechanisms involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and migration[2]. These effects are often mediated through the modulation of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation, and is often dysregulated in cancer.

Conclusion

From its initial discovery as an impure "hederic acid" to its current status as a well-characterized bioactive molecule, this compound has traveled a long scientific journey. The evolution of analytical techniques has enabled a deeper understanding of its chemical nature and biological functions. For researchers and drug development professionals, this compound represents a promising natural scaffold for the development of novel therapeutics, particularly in the areas of inflammatory diseases and oncology. Further research into its pharmacokinetics, bioavailability, and the development of derivatives with enhanced efficacy and safety profiles will be crucial in translating the therapeutic potential of this compound from the laboratory to the clinic.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C30H48O4 | CID 73299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The cytochrome P450 CYP72A552 is key to production of this compound-based saponins that mediate plant defense against herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-3-O-Beta-D-Glucopyranoside | C36H58O9 | CID 13518139 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hederagenin basic chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederagenin is a pentacyclic triterpenoid (B12794562) sapogenin, a naturally occurring compound found in a variety of medicinal plants, most notably in the leaves of English ivy (Hedera helix L.), as well as in quinoa and the fruits of Fructus Akebiae.[1] First discovered in 1849, this compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, antioxidant, and antiviral properties.[1] This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a summary of its known signaling pathway interactions.

Chemical and Physical Properties

This compound is a white crystalline powder with a bitter taste and is odorless.[2] Structurally, it is a derivative of oleanolic acid, featuring hydroxyl groups at the C-3 and C-23 positions, a double bond between C-12 and C-13, and a carboxyl group at the C-28 position.[2] This structure allows for various chemical modifications, which have been explored to enhance its bioactivity and pharmacokinetic profile.[2]

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3β)-3,23-dihydroxyolean-12-en-28-oic acid | [2][3] |

| Systematic IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [3] |

| Molecular Formula | C₃₀H₄₈O₄ | [1][2][3][4] |

| Molecular Weight | 472.70 g/mol | [2][3] |

| CAS Number | 465-99-6 | [3] |

| Appearance | White to Off-White Crystalline Solid | [2][5] |

| Taste | Bitter | [2] |

| Odor | Odorless | [2] |

Table 2: Physical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 331–333 °C | [2] |

| Boiling Point | 589.4 °C (estimated) | [2][6] |

| Density | 1.14 g/cm³ | [2] |

| logP (Octanol-Water Partition Coefficient) | 7.41 (estimated) | [2][6] |

| pKa (Strongest Acidic) | 4.74 (predicted) | [7] |

| Polar Surface Area | 77.76 Ų | [7] |

| Solubility | ||

| Water | Highly insoluble (0.003427 mg/L at 25°C, estimated) | [2][6] |

| Methanol (B129727) | Slightly soluble (1 mg/mL) | [2][8] |

| Ethanol (B145695) | Slightly soluble; Soluble at ~30 mg/mL | [2][9] |

| DMSO | Soluble (~30 mg/mL) | [9] |

| Dimethylformamide | Soluble (~30 mg/mL) | [9] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [8][10] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound.

Extraction and Isolation from Plant Material

This protocol is a composite based on common procedures for extracting this compound from plant sources like Hedera helix leaves.

1. Maceration and Extraction: a. Grind dried plant material (e.g., ivy leaves) into a fine powder. b. Macerate the ground material repeatedly with 95% (v/v) ethanol at a plant material to solvent ratio of 1:20 (w/v).[3] c. Perform the extraction at 50°C for 60 minutes with continuous stirring.[3] d. Filter the extract to separate the liquid from the solid plant residue.

2. Acid Hydrolysis: a. To the ethanolic extract, add a strong acid such as hydrochloric acid or sulfuric acid to achieve a final concentration of 1.5-4N.[4] b. Reflux the acidic ethanol mixture for approximately 5 hours to hydrolyze the saponin (B1150181) glycosides into the aglycone, this compound.[4] c. Allow the mixture to cool and then filter to collect the precipitate. d. Wash the collected filter residue with water until it is neutral.[4]

3. Purification: a. The crude this compound precipitate can be further purified by treatment with acetonitrile (B52724).[2] b. For higher purity, techniques like centrifugal partition chromatography (CPC) can be employed. A two-phase solvent system of n-hexane–ethyl acetate–methanol–water (2:3:2:3, v/v) in ascending mode has been shown to be effective.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is for the identification and quantification of this compound.

1. Sample Preparation: a. Dissolve the extracted and purified this compound or the crude extract in methanol to a known concentration (e.g., 1 mg/mL).[8] b. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions: a. Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). b. Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid) is commonly used. c. Flow Rate: Typically 1.0 mL/min. d. Column Temperature: 40°C. e. Detection: UV detector at 210 nm.[11] f. Injection Volume: 5-10 µL.

3. Data Analysis: a. Identify the this compound peak by comparing the retention time with a certified reference standard. b. Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) Analysis

This protocol is suitable for the sensitive detection and identification of this compound and its metabolites in biological samples.

1. Sample Preparation (from Plasma/Serum): [1] a. To 100 µL of plasma or serum, add an internal standard. b. Precipitate proteins by adding 300 µL of ice-cold acetonitrile, vortex, and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C. c. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in 100 µL of the initial mobile phase. e. Centrifuge again and transfer the supernatant to an autosampler vial for injection.

2. UPLC-Q-TOF-MS Conditions: a. UPLC System: i. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[1] ii. Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). iii. Flow Rate: 0.3-0.4 mL/min. iv. Column Temperature: 40°C. v. Injection Volume: 1-5 µL. b. Q-TOF-MS System: i. Ionization Mode: Electrospray Ionization (ESI), often in negative mode for this compound detection.[1] ii. Mass Range: Scan from m/z 100 to 1000. iii. Capillary Voltage: ~3.0 kV. iv. Source Temperature: ~120°C. v. Desolvation Gas Flow and Temperature: Specific to the instrument, e.g., 600 L/hr at 350°C. vi. Collision Energy: Ramped for MS/MS fragmentation analysis.

3. Data Analysis: a. Identify this compound based on its accurate mass and retention time compared to a standard. b. Characterize metabolites by analyzing their mass shifts and fragmentation patterns relative to the parent compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways. These are critical for understanding its therapeutic potential.

Anti-inflammatory Effects via NF-κB and MAPK Pathways

This compound has been shown to possess significant anti-inflammatory properties by inhibiting the activation of the NF-κB and MAPK signaling pathways.[12][13] These pathways are central to the inflammatory response, and their inhibition by this compound leads to a reduction in the production of pro-inflammatory mediators.

Caption: this compound's anti-inflammatory mechanism.

Induction of Apoptosis via the PI3K/Akt Pathway and Mitochondrial Dysfunction

This compound has demonstrated potent anti-tumor activity by inducing apoptosis in various cancer cell lines. One of the key mechanisms is the inhibition of the pro-survival PI3K/Akt signaling pathway.[10] Furthermore, this compound can induce the intrinsic apoptotic pathway through mitochondrial dysfunction.[4]

References

- 1. ukm.my [ukm.my]

- 2. revistadechimie.ro [revistadechimie.ro]

- 3. researchgate.net [researchgate.net]

- 4. CN102633857A - Extraction method of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Induces Apoptosis of Human Hepatoma HepG2 Cells via the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UHPLC‐Q‐TOF‐MS/MS Dereplication to Identify Chemical Constituents of Hedera helix Leaves in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmtech.com [pharmtech.com]

- 12. mdpi.com [mdpi.com]

- 13. Sample Preparation [nmr.chem.ualberta.ca]

Hederagenin: An In-depth Technical Guide to its Pentacyclic Triterpenoid Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederagenin is a naturally occurring pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type, first discovered in 1849.[1] As the aglycone core of numerous saponins, it is widely distributed in medicinal plants, including English ivy (Hedera helix L.) and quinoa.[2] Exhibiting a broad spectrum of pharmacological activities—including antitumor, anti-inflammatory, and antimicrobial effects—this compound serves as a valuable scaffold for the development of novel therapeutics.[3][4] Its biological functions are largely attributed to the modulation of critical cellular signaling pathways such as PI3K/Akt, MAPK, and NF-κB.[3] However, the clinical translation of this compound is often hampered by its low aqueous solubility and poor bioavailability.[5] This technical guide provides a comprehensive overview of the core structure of this compound, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its molecular interactions to support ongoing research and drug development efforts.

Core Structure and Chemical Properties

This compound, with the systematic name (3β)-3,23-dihydroxyolean-12-en-28-oic acid, is a pentacyclic triterpene sapogenin.[2] Its rigid structure consists of five fused six-membered rings (A-E). Key functional groups that are pivotal for its biological activity and are common sites for chemical modification include a hydroxyl group at C-3, a hydroxymethyl group at C-23 (A-ring), a double bond between C-12 and C-13 (C-ring), and a carboxyl group at the C-28 position (E-ring).[5]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its extraction, purification, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₈O₄ | [1][6] |

| Molecular Weight | 472.70 g/mol | [5][7] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 331–334 °C | [2] |

| Optical Rotation [α]D²⁰ | +81° (c = 0.7 in pyridine) | |

| Solubility | Water: Highly insoluble | [5] |

| Methanol (B129727): Slightly soluble | [5] | |

| Ethanol (B145695): Slightly soluble | [5] | |

| CAS Number | 465-99-6 | [6][7] |

NMR Spectroscopic Data

The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The complete assignment of ¹H and ¹³C signals is critical for confirming its identity and for characterizing its derivatives. The following table presents the assigned NMR data in pyridine-d₅, a common solvent for this class of compounds.

| Carbon No. | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) |

| 1 | 38.8 | 0.95 (m) |

| 2 | 28.2 | 1.80 (m) |

| 3 | 78.1 | 3.45 (dd) |

| 4 | 42.5 | - |

| 5 | 56.0 | 0.90 (d) |

| 6 | 18.6 | 1.55 (m) |

| 7 | 33.2 | 1.40 (m) |

| 8 | 39.9 | - |

| 9 | 48.1 | 1.65 (m) |

| 10 | 37.2 | - |

| 11 | 23.8 | 1.95 (m) |

| 12 | 122.5 | 5.48 (t) |

| 13 | 144.1 | - |

| 14 | 42.1 | - |

| 15 | 28.4 | 1.75 (m) |

| 16 | 23.5 | 2.10 (m) |

| 17 | 46.8 | - |

| 18 | 41.8 | 3.15 (dd) |

| 19 | 46.3 | 1.60 (m) |

| 20 | 30.9 | 1.25 (m) |

| 21 | 34.2 | 1.50 (m) |

| 22 | 32.8 | 1.85 (m) |

| 23 | 65.0 | 3.70, 4.25 (d) |

| 24 | 13.5 | 1.20 (s) |

| 25 | 16.2 | 0.98 (s) |

| 26 | 17.5 | 0.92 (s) |

| 27 | 26.2 | 1.28 (s) |

| 28 | 180.1 | - |

| 29 | 33.2 | 1.15 (s) |

| 30 | 23.8 | 1.00 (s) |

| Note: NMR data is compiled from typical values reported in literature for this compound and related oleanane-type triterpenoids. Exact chemical shifts may vary slightly based on solvent and experimental conditions. |

X-Ray Crystallography Data

As of the date of this guide, a public record of the single-crystal X-ray diffraction data for this compound could not be located. Structural confirmation relies on extensive 2D NMR and Mass Spectrometry data.

Biological Activity and Quantitative Data

This compound exhibits potent cytotoxic effects against a wide range of human cancer cell lines. Its mechanism of action often involves inducing apoptosis, modulating oxidative stress, and inhibiting cell proliferation.[3] The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of its potency.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| SMM-7721 | Hepatoma | < 21.16 | [5] |

| Bel-7402 | Hepatoma | < 21.16 | [5] |

| A549 | Non-small cell lung cancer | < 21.16 | [5] |

| HCT-8 | Colon | < 21.16 | [5] |

| U251 | Glioma | < 21.16 | [5] |

| HL-60 | Leukemia | 8.9 - 61.0 | [5] |

| HepG2 | Hepatocellular carcinoma | 8.9 - 61.0 | [5] |

Experimental Protocols

Workflow for this compound Isolation, Elucidation, and Bioactivity Testing

The following diagram illustrates a typical workflow from plant material to the assessment of biological activity.

Protocol for Isolation and Purification from Hedera helix

This protocol describes a common method for isolating this compound from ivy leaves by hydrolyzing the native saponins.

-

Extraction:

-

Dry and grind fresh leaves of Hedera helix.

-

Perform repeated maceration of the ground plant material in 95% (v/v) ethanol at room temperature. Alternatively, use ultrasound-assisted extraction (e.g., 50°C, 60 min, 1:20 w:v plant-to-solvent ratio, 80% ethanol) for improved efficiency.

-

Combine the ethanolic extracts and concentrate under reduced pressure to yield a crude saponin (B1150181) extract.

-

-

Acid Hydrolysis:

-

Dissolve the crude extract in an ethanol solution (e.g., 50%).

-

Add a strong acid (e.g., sulfuric acid or HCl) to a final concentration of 2-4 N.

-

Reflux the mixture for 4-6 hours to cleave the glycosidic bonds, liberating the this compound aglycone.

-

-

Purification:

-

After cooling, filter the hydrolysate to collect the precipitate containing the crude aglycone.

-

Wash the precipitate with water until neutral.

-

Treat the crude this compound with a solvent in which it is sparingly soluble, such as acetonitrile, to remove impurities.

-

Further purification can be achieved using column chromatography over silica (B1680970) gel with a suitable solvent gradient (e.g., toluene-ethyl acetate-formic acid).

-

Monitor fractions by TLC and combine those containing pure this compound.

-

Protocol for Structural Elucidation

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the purified compound (1-5 µg/mL) in methanol or acetonitrile/water.

-

Analyze using an ESI-Q-TOF mass spectrometer in both positive and negative ion modes.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 471.3.

-

In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 473.3.

-

Perform MS/MS fragmentation on the parent ion. Key diagnostic fragments for the this compound aglycone in positive mode include ions at m/z 455.3 [M+H-H₂O]⁺ and 437.3 [M+H-2H₂O]⁺.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of purified this compound in ~0.5 mL of a deuterated solvent (e.g., pyridine-d₅) in a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra to observe proton and carbon signals.

-

Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

-

Acquire 2D NMR spectra:

-

COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton spin systems and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the pentacyclic framework and assigning quaternary carbons.

-

-

Integrate all spectral data to assign each proton and carbon signal to its position in the this compound structure (as shown in Table 1.2).

-

Protocol for MTT Cytotoxicity Assay

This protocol provides a method for determining the IC₅₀ value of this compound against an adherent cancer cell line.

-

Cell Plating:

-

Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound (and a vehicle control with DMSO only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

-

Key Signaling Pathways Modulated by this compound

This compound's anticancer and anti-inflammatory effects are mediated by its interaction with several key intracellular signaling pathways.

Inhibition of Pro-inflammatory and Pro-survival Pathways

This compound has been shown to suppress inflammatory responses and cancer cell survival by inhibiting the NF-κB and PI3K/Akt pathways.

Induction of Apoptosis via the Mitochondrial Pathway

This compound can trigger programmed cell death (apoptosis) by modulating the balance of pro- and anti-apoptotic proteins in the Bcl-2 family, leading to mitochondrial dysfunction.

Conclusion

This compound remains a molecule of significant interest in medicinal chemistry and drug discovery due to its well-defined pentacyclic triterpenoid structure and potent biological activities. Its multiple functional groups offer ample opportunity for structural modification to enhance efficacy and improve pharmacokinetic properties. This guide provides the core structural data, quantitative biological metrics, and detailed experimental frameworks necessary for researchers to effectively isolate, characterize, and evaluate this compound and its derivatives, thereby facilitating the advancement of this promising natural product towards clinical application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Current knowledge and development of this compound as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current Progress of this compound and Its Derivatives for Disease Therapy (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An updated review of the pharmacological effects and potential mechanisms of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C30H48O4 | CID 73299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

Hederagenin: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederagenin, a pentacyclic triterpenoid (B12794562) saponin (B1150181) found in a variety of medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological properties and therapeutic potential of this compound, with a focus on its anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, and antiviral effects. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the intricate signaling pathways modulated by this promising natural compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound (C₃₀H₄₈O₄) is a naturally occurring pentacyclic triterpenoid that serves as an aglycone for numerous saponins.[1][2] It is abundantly found in plants of the Araliaceae, Ranunculaceae, and Sapindaceae families.[3][4] Historically used in traditional medicine, modern scientific investigation has begun to unravel the molecular mechanisms underlying its broad spectrum of biological activities.[2][5] This guide aims to consolidate the current scientific knowledge on this compound, providing a technical foundation for further research and therapeutic development.

Biological Activities and Therapeutic Potential

This compound exhibits a wide array of pharmacological effects, making it a compelling candidate for the development of novel therapeutics for various diseases.[2][5]

Anti-Cancer Activity

The anti-cancer properties of this compound are the most extensively studied of its biological activities.[2] It has demonstrated cytotoxicity against a multitude of cancer cell lines through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][3][5]

Key Mechanisms of Anti-Cancer Action:

-

Induction of Apoptosis: this compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis. It modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[2][4] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.[2][4]

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at different phases in various cancer cell lines, thereby inhibiting their proliferation.[2]

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a crucial role in cancer cell survival and proliferation. This compound has been found to suppress the activation of the NF-κB signaling pathway.[2][5]

-

Modulation of PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a key regulator of cell growth and survival. This compound has been demonstrated to inhibit this pathway in cancer cells.[2]

-

Induction of Oxidative Stress: In cancer cells, this compound can act as a pro-oxidant by inhibiting the Nrf2-antioxidant response element (ARE) pathway, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[6]

Quantitative Data on Anti-Cancer Activity:

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) and half-maximal effective concentrations (EC₅₀) of this compound and its derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ / EC₅₀ (µM) | Reference(s) |

| This compound | A549 (Lung) | 26.23 | [3] |

| This compound | BT20 (Breast) | 11.8 | [3] |

| This compound | LoVo (Colon) | 1.17 (48h) | [3] |

| This compound | HL-60 (Leukemia) | Inhibits proliferation at 10-40 µM | [2] |

| This compound Derivative (10a) | A549 (Lung) | 2.8 | [7] |

| This compound Derivative (24) | A549 (Lung) | 3.45 | [3] |

| This compound Derivative (1) | Various | 1.1 - 3.7 (EC₅₀) | [1] |

| This compound Derivative (8) | Various | 7.4 - 12.1 (EC₅₀) | [2] |

Anti-Inflammatory Activity

This compound possesses significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[8]

Key Mechanisms of Anti-Inflammatory Action:

-

Inhibition of NF-κB Pathway: this compound suppresses the activation of the NF-κB pathway, a central regulator of inflammation. It has been shown to inhibit the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

-

Reduction of Pro-inflammatory Mediators: this compound reduces the production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in inflammatory models.[3][9]

Quantitative Data on Anti-Inflammatory Activity:

| Activity | Model | IC₅₀ (µM) | Reference(s) |

| NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 22.26 | [1] |

| 15-Lipoxygenase Inhibition | LPS-stimulated RAW 264.7 macrophages | 28.20 | [1] |

| NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 25 µg/mL | [8] |

Neuroprotective Activity

Emerging evidence suggests that this compound has neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.[4]

Key Mechanisms of Neuroprotective Action:

-

Activation of Autophagy: this compound has been shown to induce autophagy through the AMPK-mTOR signaling pathway.[4][10] This process facilitates the degradation of misfolded protein aggregates, which are a hallmark of many neurodegenerative disorders like Parkinson's and Huntington's disease.[4][10]

-

PI3K/Akt Pathway Activation: In models of neuronal injury, this compound has been shown to exert its protective effects by activating the PI3K/Akt signaling pathway.[4]

-

Inhibition of Neuroinflammation: this compound can reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines in microglial cells.[4]

Anti-Diabetic Activity

This compound has demonstrated potential as an anti-diabetic agent in preclinical studies.[5]

Key Mechanisms of Anti-Diabetic Action:

-

DPP-IV Inhibition: this compound has been shown to inhibit the dipeptidyl peptidase IV (DPP-IV) enzyme, which is a therapeutic target for type 2 diabetes.[5]

-

Improved Glucose Tolerance: In animal models of diabetes, this compound treatment has been shown to improve glucose tolerance and reduce blood glucose levels.[5]

Quantitative Data on Anti-Diabetic Activity:

| Activity | IC₅₀ | Reference(s) |

| DPP-IV Inhibition | 110.27 ± 12.9 µg/ml | [5] |

Antiviral Activity

This compound and its derivatives have shown inhibitory activity against several viruses.[7]

Key Mechanisms of Antiviral Action:

-

Protease Inhibition: this compound derivatives have been found to inhibit HIV-1 and HCV NS3/4A proteases, which are essential for viral replication.[7]

-

Inhibition of Viral Protein Synthesis: Hederasaponin B, a glycoside of this compound, has been shown to inhibit the synthesis of viral capsid proteins of Enterovirus 71.[11]

Quantitative Data on Antiviral Activity:

| Virus/Target | Compound | IC₅₀ / EC₅₀ | Reference(s) |

| HIV-1 Protease | This compound Derivative | < 10 µM | [7] |

| HCV NS3/4A Protease | This compound Derivative | < 10 µM | [7] |

| Enterovirus 71 (C3) | Hederasaponin B | 24.77 µg/ml (EC₅₀) | [11] |

| Enterovirus 71 (C4a) | Hederasaponin B | 41.77 µg/ml (EC₅₀) | [11] |

Signaling Pathways Modulated by this compound

The diverse biological activities of this compound are a result of its ability to modulate multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by this compound.

Caption: this compound-induced intrinsic apoptosis pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's modulation of the Keap1-Nrf2 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

After 24 hours, remove the medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect the expression levels of proteins involved in signaling pathways modulated by this compound.

Materials:

-

Cells or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB p65, anti-IκBα, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended dilutions for key antibodies:

-

Anti-Akt (Cell Signaling Technology, #9272): 1:1000

-

Anti-phospho-Akt (Ser473) (Cell Signaling Technology, #9271): 1:1000

-

Anti-NF-κB p65 (Cell Signaling Technology, #8242): 1:1000

-

Anti-IκBα (Cell Signaling Technology, #4814): 1:1000

-

Anti-Nrf2 (Abcam, ab62352): 1:1000

-

Anti-Keap1 (Proteintech, 10503-2-AP): 1:1000

-

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of this compound.[12]

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

-

Calipers

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Divide the rats into groups (e.g., control, this compound-treated, positive control like indomethacin).

-

Administer this compound (e.g., 50, 100 mg/kg, p.o.) or the vehicle to the respective groups one hour before carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the control group.

MPTP-Induced Parkinson's Disease Model in Mice

This in vivo model is used to assess the neuroprotective effects of this compound.[13][14]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

-

This compound

-

Behavioral testing apparatus (e.g., rotarod, open field)

-

Materials for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

-

Acclimatize the mice for at least one week.

-

Administer MPTP (e.g., 20-30 mg/kg, i.p.) daily for 4-5 consecutive days to induce dopaminergic neurodegeneration.

-

Administer this compound (e.g., 10, 20 mg/kg, p.o.) daily, starting before or concurrently with MPTP administration and continuing for a specified period.

-

Conduct behavioral tests (e.g., rotarod test for motor coordination) at different time points after MPTP administration.

-

At the end of the experiment, sacrifice the mice and collect the brains.

-

Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.

-

Analyze the behavioral and immunohistochemical data to determine the neuroprotective effect of this compound.

Streptozotocin-Induced Diabetes Model in Rats

This in vivo model is used to evaluate the anti-diabetic activity of this compound.[15][16]

Materials:

-

Male Wistar rats (180-220 g)

-

Streptozotocin (STZ)

-

This compound

-

Glucometer

-

Kits for biochemical analysis (e.g., lipid profile)

Procedure:

-

Acclimatize the rats for at least one week.

-

Induce diabetes by a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) dissolved in citrate (B86180) buffer (pH 4.5).

-

After 72 hours, measure the fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic.

-

Divide the diabetic rats into groups (e.g., diabetic control, this compound-treated, positive control like glibenclamide).

-

Administer this compound (e.g., 200, 400 mg/kg, p.o.) daily for a specified period (e.g., 28 days).

-

Monitor fasting blood glucose levels and body weight regularly.

-

At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

-

Collect blood samples for the analysis of serum insulin (B600854) and lipid profiles.

-

Analyze the data to assess the anti-diabetic efficacy of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a remarkable range of biological activities and therapeutic potential. Its multifaceted mechanisms of action, particularly its ability to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration, make it an attractive candidate for further drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for future research in this area.

Future studies should focus on:

-

Pharmacokinetic and Bioavailability Studies: To optimize the delivery and efficacy of this compound in vivo.

-

Structure-Activity Relationship (SAR) Studies: To synthesize more potent and selective derivatives.

-

Clinical Trials: To evaluate the safety and efficacy of this compound in human subjects for various diseases.

-

Combination Therapies: To explore the synergistic effects of this compound with existing drugs.

The continued investigation of this compound and its derivatives holds great promise for the development of novel and effective therapies for a wide range of human ailments.

References

- 1. An updated review of the pharmacological effects and potential mechanisms of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current knowledge and development of this compound as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological overview of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. storage.googleapis.com [storage.googleapis.com]

- 6. scispace.com [scispace.com]

- 7. Current Progress of this compound and Its Derivatives for Disease Therapy (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Supplementation Alleviates the Pro-Inflammatory and Apoptotic Response to Alcohol in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Suppresses Inflammation and Cartilage Degradation to Ameliorate the Progression of Osteoarthritis: An In vivo and In vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound and α-hederin promote degradation of proteins in neurodegenerative diseases and improve motor deficits in MPTP-mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral Activity of Hederasaponin B from Hedera helix against Enterovirus 71 Subgenotypes C3 and C4a - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

- 13. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of in vitro and in vivo Anti-Diabetic, Anti-Hyperlipidemic and Anti-Oxidant Activity of Flower Crude Extract and Solvent Fractions of Hagenia Abyssinica (Rosaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Hederagenin: A Technical Overview of its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederagenin is a pentacyclic triterpenoid (B12794562) aglycone that serves as the foundational structure for a variety of saponins (B1172615) found in numerous medicinal plants.[1] It has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, neuroprotective, and anti-diabetic properties.[2][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's biological effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound's multifaceted therapeutic potential stems from its ability to modulate a range of critical cellular signaling pathways. Its bioactivity is often context-dependent, influencing processes such as apoptosis, inflammation, and cellular stress responses. The primary mechanisms can be broadly categorized as follows:

-

Anti-Cancer Activity: this compound exerts potent anti-cancer effects through the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of cellular stress pathways in various cancer cell lines.[1]

-

Anti-Inflammatory Activity: It demonstrates significant anti-inflammatory properties by suppressing the expression and activity of key inflammatory mediators.[2]

-

Neuroprotective Effects: this compound has shown promise in protecting neuronal cells from damage by activating pro-survival signaling cascades.[4]

Quantitative Data: In Vitro Cytotoxicity of this compound and its Derivatives

The anti-proliferative activity of this compound and its synthetic derivatives has been quantified across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Cancer Type | Cell Line | IC50 / EC50 (µM) | Exposure Time | Reference(s) |

| This compound | Non-Small Cell Lung | A549 | 26.3 | Not Specified | [3] |

| This compound | Breast | BT20 | 11.8 | Not Specified | [3] |

| This compound | Colon | LoVo | 1.39 | 24 h | [5] |

| This compound | Colon | LoVo | 1.17 | 48 h | [5] |

| This compound | Cervical | HeLa | 17.42 µg/mL | Not Specified | [5] |

| This compound | Prostate | DU145 | 52.89–211.55 (Dose-dependent inhibition) | Not Specified | [3] |

| This compound | Leukemia | HL-60 | 10–40 (Inhibition of proliferation) | Not Specified | [3] |

| This compound | Leukemia | HL-60 | 40–50 (Cell death) | Not Specified | [3] |

| This compound | Various | SMM-7721, Bel-7402, H08910, PC-3M, A549, HCT-8, CaEs-17, U251, BGC-823, SGC-7901 | < 21.16 | Not Specified | [3] |

| This compound | Various | P-388, L-1210, U-937, HL-60, SNU-5, HepG2 | 8.9–61.0 | Not Specified | [3] |

| This compound Derivative (C-28 amide with pyrrolidinyl group, acetylated) | Ovarian | A2780 | 0.4 (EC50) | Not Specified | Not Specified |

| This compound-pyrazine derivative | Lung | A549 | 3.45 | Not Specified | Not Specified |

| This compound Derivative (Compound 8) | Various | Five cancer cell lines | 4.68–10.74 | Not Specified | [5] |

| This compound Derivative (Compound 14) | Various | Five tumor cell lines | 4.6–5.2 | Not Specified | [5] |

| This compound Derivative (Compound 24) | Lung | A549 | 3.45 | Not Specified | [5] |

| This compound Derivative (Compound 139) | Liver | HepG2 | 1.88 | Not Specified | [5] |

Key Signaling Pathways Modulated by this compound

This compound's biological effects are mediated through its interaction with several key intracellular signaling pathways.

Induction of Apoptosis: The Intrinsic Pathway

A primary anti-cancer mechanism of this compound is the induction of apoptosis, predominantly through the mitochondrial (intrinsic) pathway. This compound treatment leads to an increase in the production of reactive oxygen species (ROS) and a disruption of the mitochondrial membrane potential (ΔΨm).[5][6] This triggers the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately resulting in apoptosis.[2][7] This process is further regulated by the Bcl-2 family of proteins, with this compound shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[3][5]

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][6] In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and various interleukins.[2] this compound has been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[5][6]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to modulate this pathway, often in a cell-type-specific manner. In the context of neuroprotection, this compound can activate the PI3K/Akt pathway.[4][8] This activation leads to the phosphorylation and activation of Akt, which then phosphorylates and inactivates downstream pro-apoptotic targets such as GSK-3β and FoxO3a, thereby promoting neuronal survival.[8] Conversely, in some cancer cells, this compound can inhibit the PI3K/Akt pathway, contributing to its anti-proliferative and pro-apoptotic effects.[3]

Regulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPK. This compound has been shown to inhibit the activation of these kinases in various contexts. For instance, in inflammatory responses and certain cancers, this compound can suppress the phosphorylation of p38 MAPK and JNK, thereby inhibiting downstream inflammatory and proliferative signals.[9] In some neuroprotective models, this compound has been observed to increase the phosphorylation of ERK, contributing to cell survival.[9]

Experimental Protocols

The following are generalized protocols for key experiments commonly used to investigate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) in fresh culture medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-